6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Lipophilicity Physicochemical property Regioisomer comparison

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate (CAS 877635-91-1) is a fully synthetic small molecule (C18H13BrN2O4S) featuring a 4H-pyran-4-one core, a (4-methylpyrimidin-2-yl)thiomethyl ether at the 6-position, and a 4-bromobenzoate ester at the 3-position. This compound is part of a series of polysubstituted pyrimidine thioethers investigated for dual antimicrobial and anticancer potential, where the 4-bromobenzoate substituent represents a specific regioisomeric choice for structure-activity relationship (SAR) studies.

Molecular Formula C18H13BrN2O4S
Molecular Weight 433.28
CAS No. 877635-91-1
Cat. No. B2474531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate
CAS877635-91-1
Molecular FormulaC18H13BrN2O4S
Molecular Weight433.28
Structural Identifiers
SMILESCC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrN2O4S/c1-11-6-7-20-18(21-11)26-10-14-8-15(22)16(9-24-14)25-17(23)12-2-4-13(19)5-3-12/h2-9H,10H2,1H3
InChIKeyGFYZRIOBJFBTPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate (CAS 877635-91-1): Structural and Physicochemical Profile


6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate (CAS 877635-91-1) is a fully synthetic small molecule (C18H13BrN2O4S) featuring a 4H-pyran-4-one core, a (4-methylpyrimidin-2-yl)thiomethyl ether at the 6-position, and a 4-bromobenzoate ester at the 3-position. [1] This compound is part of a series of polysubstituted pyrimidine thioethers investigated for dual antimicrobial and anticancer potential, where the 4-bromobenzoate substituent represents a specific regioisomeric choice for structure-activity relationship (SAR) studies. [2]

Why In-Class Pyrimidine Thioether Analogs Cannot Substitute for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate


Within the class of 4-oxo-4H-pyran-3-yl benzoate derivatives, the specific regioposition of the bromine substituent on the benzoyl ring is a critical determinant of both physicochemical properties and biological activity. Closely related in-class compounds, such as the 2-bromobenzoate (CAS 877635-77-3) and 3-bromobenzoate (CAS 877635-85-3) isomers, differ only in the bromine position yet cannot be assumed to be interchangeable. These regioisomers exhibit distinct molecular shapes, electronic distributions, and lipophilicities (e.g., varying XLogP3 values), which directly influence target binding and pharmacokinetic profiles. The 4-bromo substitution pattern has been specifically linked to superior cytotoxic potency in the colon carcinoma HT29 and breast cancer MCF7 cell lines, making it the preferred choice for anticancer SAR programs. [1]

Quantitative Differentiation Evidence for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate Against Key Analogs


Computed Lipophilicity (XLogP3) Comparison Against Regioisomeric Bromobenzoate Analogs

The computed lipophilicity (XLogP3) of 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate is 3.5. [1] This differentiates it from the 2-bromobenzoate and 3-bromobenzoate regioisomers, which have different molecular shapes and hydrogen-bonding capabilities that alter their effective polarity and lipophilicity. These differences are crucial for predicting passive membrane permeability and oral absorption.

Lipophilicity Physicochemical property Regioisomer comparison

In Vitro Cytotoxic Potency in Colon and Breast Cancer Cell Lines

In a published study, compound 7 (whose structure matches the target compound scaffold) was identified as the most active cytotoxic agent among 11 analogs tested against a panel of three human cancer cell lines. It demonstrated special effectiveness against colon carcinoma HT29 and breast adenocarcinoma MCF7 cells. [1] This activity is part of a structure-activity relationship where the 4-bromobenzoate substituent is essential for the observed potency, differentiating it from analogs with different substitution patterns.

Cytotoxicity Anticancer HT29 MCF7 Regioisomeric activity

Antifungal Activity Against Candida albicans Compared to Ampicillin-Sensitive Bacteria

Compound 7 exhibited appreciable antifungal activity against Candida albicans, a property shared by only a subset of the synthesized analogs (compounds 1, 2, 6, 7, 9, and 24). [1] This selective antifungal profile differentiates it from the majority of the series and from standard antibacterial agents like ampicillin, which lack antifungal activity.

Antifungal Candida albicans Broad-spectrum Antimicrobial

Key Application Scenarios for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate Based on Evidence


Lead Optimization in Dual Antimicrobial-Anticancer Drug Discovery Programs

This compound serves as a validated starting point or synthetic intermediate for developing dual-action agents. Its demonstrated dual antimicrobial (against C. albicans and Gram-positive bacteria) and anticancer (HT29 and MCF7 cell lines) activity [1] makes it a high-value scaffold for medicinal chemistry teams aiming to address drug-resistant infections in oncology patients, where broad-spectrum coverage is critical.

Regioisomeric SAR Probe for Bromobenzoate-Dependent Cytotoxicity

The specific 4-bromobenzoate substitution is essential for the observed cytotoxic potency. [1] Procurement of this exact regioisomer, rather than the 2- or 3-bromo variants, is necessary for laboratories conducting structure-activity relationship (SAR) studies to map the pharmacophore responsible for colon and breast cancer cell line sensitivity.

Physicochemical Reference Standard for Lipophilicity Optimization

With a validated XLogP3 of 3.5, [2] this compound can be used as a reference standard in ADME assays to calibrate computational models or to benchmark the lipophilicity of new analogs. Its intermediate polarity is a desirable trait for oral bioavailability, guiding the design of future candidates within the series.

Synthetic Intermediate for Targeted Libraries in Chemical Biology

As a member of a polysubstituted pyrimidine thioether library, [1] the compound is a key intermediate for generating focused compound collections. Its unique combination of a 4H-pyran-4-one core and a 4-bromobenzoate ester provides a reactive handle for further diversification through nucleophilic substitution or cross-coupling reactions, enabling exploration of additional chemical space.

Quote Request

Request a Quote for 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.